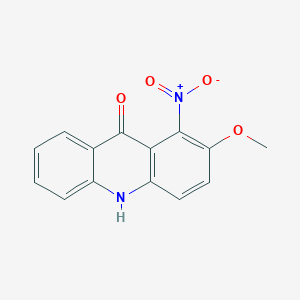
2-Methoxy-1-nitroacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-nitroacridin-9(10H)-one is a chemical compound that belongs to the acridine family Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-nitroacridin-9(10H)-one typically involves the nitration of 2-methoxyacridin-9(10H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1-nitroacridin-9(10H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Oxidation: Potassium permanganate, acetone as a solvent.
Major Products Formed
Reduction: 2-Amino-1-nitroacridin-9(10H)-one.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Oxidation: Oxidized acridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-nitroacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA research.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-nitroacridin-9(10H)-one involves its ability to intercalate with DNA. This intercalation disrupts the normal functioning of DNA, leading to potential applications in anticancer research. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural changes that inhibit DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyacridin-9(10H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitroacridin-9(10H)-one: Lacks the methoxy group, affecting its solubility and reactivity.
2-Amino-1-nitroacridin-9(10H)-one: A reduced form of 2-Methoxy-1-nitroacridin-9(10H)-one with different chemical properties.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The methoxy group enhances its solubility in organic solvents, while the nitro group makes it a versatile intermediate for further chemical modifications.
Eigenschaften
CAS-Nummer |
89974-77-6 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-methoxy-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C14H10N2O4/c1-20-11-7-6-10-12(13(11)16(18)19)14(17)8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H,15,17) |
InChI-Schlüssel |
ATLSONIQVGKKFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)


![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
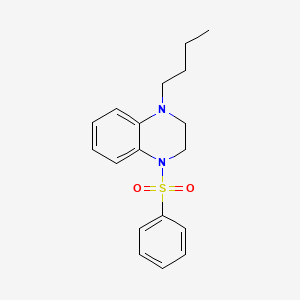
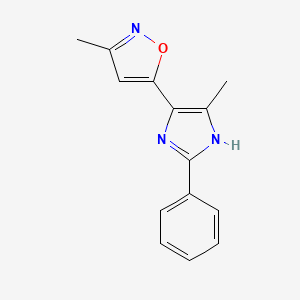
![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)

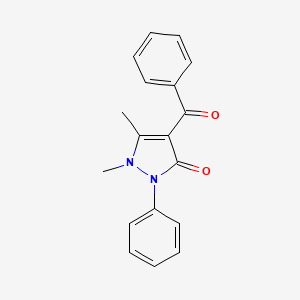
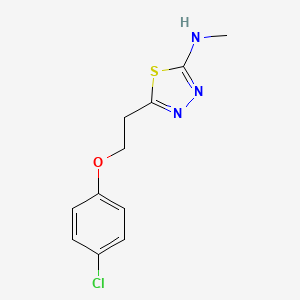
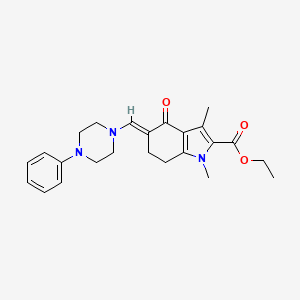
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
